3,4-DIFLUOROPHENYL MORPHOLINO SULFONE
Description
3,4-Difluorophenyl Morpholino Sulfone is a sulfone derivative featuring a morpholine ring and a 3,4-difluorophenyl substituent. Sulfones are characterized by their sulfonyl (SO₂) functional group, which imparts stability and polarity, making them valuable in pharmaceuticals and materials science. The 3,4-difluorophenyl group enhances metabolic stability and bioavailability, as fluorine atoms reduce susceptibility to oxidative degradation .
Properties
IUPAC Name |
4-(3,4-difluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUHIJOZIFGSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluorophenyl morpholino sulfone typically involves the reaction of 3,4-difluoroaniline with morpholine in the presence of a sulfonylating agent. One common method involves the use of sulfonyl chlorides under basic conditions to form the sulfone linkage. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorophenyl morpholino sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones with higher oxidation states.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3,4-Difluorophenyl morpholino sulfone has been utilized as a precursor in the synthesis of various bioactive compounds. Its ability to serve as a building block for fluorinated derivatives is particularly noteworthy:
- Synthesis of Anticancer Agents : The compound has been incorporated into the design of novel inhibitors targeting key pathways in cancer cells. For instance, it has been used in the development of dual inhibitors for PI3K/mTOR pathways, which are crucial in tumor growth and survival .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. The fluorinated phenyl group contributes to enhanced activity by increasing lipophilicity and membrane permeability .
Biological Research
The compound's structural characteristics allow it to interact with various biological targets:
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. Its mechanism often involves binding to active sites and altering enzyme conformation, which can be exploited for therapeutic purposes .
- Receptor Binding Studies : The compound has been investigated for its ability to bind to various receptors, potentially modulating signaling pathways critical for cellular functions. This makes it a candidate for studying receptor-ligand interactions in drug discovery.
Industrial Applications
In addition to its research applications, this compound is being explored for use in industrial settings:
- Specialty Chemicals Production : The compound serves as an intermediate in the synthesis of specialty chemicals that require high thermal stability and resistance to degradation. This is particularly relevant in the production of materials used in harsh environments.
- Material Science : Its unique properties have led to investigations into its use as a component in advanced materials that require specific mechanical or thermal characteristics.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited potent antitumor activity in xenograft models. Treatment with these compounds resulted in significant tumor regression compared to control groups .
- Antimicrobial Testing : A series of derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing varying degrees of effectiveness. The fluorinated variants consistently outperformed their non-fluorinated counterparts, highlighting the importance of fluorine substitution in enhancing antimicrobial activity .
Mechanism of Action
The mechanism of action of 3,4-difluorophenyl morpholino sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfone group can enhance the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The fluorine atoms can also influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs in Drug Development
NSC828786 (NLOC-014A)
- Structure : N-(3,4-difluorophenyl)-2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxamide.
- Key Features : Derived via scaffold-hopping from flavones and niclosamide, it retains the 3,4-difluorophenyl group critical for anticancer and anti-inflammatory activity.
- Applications : Demonstrated efficacy against oxidative stress and cancers, leveraging fluorine’s electron-withdrawing effects to enhance target binding .
MCHR1 Antagonists (e.g., SNAP-7941 and FE@SNAP)
- Structure : Contain 3,4-difluorophenyl cyclopropyl or piperidinyl groups.
- Key Features: Fluorine substitution improves receptor-binding affinity and metabolic stability. For example, FE@SNAP showed enhanced blood-brain barrier penetration compared to non-fluorinated analogs .
- Applications : Used in neurological disorders due to their modulation of melanin-concentrating hormone receptors.
Diflunisal
Sulfone-Based Compounds
Diphenyl Sulfone
- Structure : Simple sulfone with two phenyl groups (C₁₂H₁₀O₂S).
- Key Features : High thermal stability (melting point: 128–132°C) and chemical inertness.
- Applications : Industrial use as a polymer additive and high-temperature solvent .
Ticagrelor Urea Impurity
Comparative Analysis Table
| Compound | Molecular Formula | Key Functional Groups | Applications | Notable Properties |
|---|---|---|---|---|
| 3,4-Difluorophenyl Morpholino Sulfone | Not fully disclosed* | Sulfonyl, morpholine, 3,4-difluorophenyl | Pharmaceuticals, materials | High polarity, metabolic stability |
| NSC828786 | C₁₉H₁₂F₄N₂O₂ | 3,4-Difluorophenyl, carboxamide | Anticancer, anti-inflammatory | Scaffold-hopping derivative |
| FE@SNAP | C₂₈H₃₀F₂N₆O₅ | 3,4-Difluorophenyl, fluoroethyl | Neurological therapeutics | Enhanced BBB penetration |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | Sulfonyl, phenyl | Polymer additive | Thermal stability (>300°C) |
| Diflunisal | C₁₃H₈F₂O₃ | Difluorophenyl, salicylate | Analgesic, anti-inflammatory | FDA-approved, COX-2 inhibition |
*Note: Structural details of this compound inferred from analogs.
Research Findings and Trends
- Fluorine’s Role : The 3,4-difluorophenyl group is a common motif in drug design due to its ability to enhance binding affinity (via hydrophobic interactions) and resist metabolic degradation .
- Sulfone Utility: Sulfones like diphenyl sulfone are industrially favored for their stability, while morpholino sulfones may combine this stability with improved solubility for drug delivery .
- Scaffold-Hopping : Derivatives like NSC828786 highlight the trend of repurposing natural product backbones (e.g., flavones) with fluorine substitutions to optimize bioactivity .
Q & A
Q. Q1: What are the common synthetic routes for preparing 3,4-difluorophenyl morpholino sulfone, and how can reaction conditions be optimized to minimize impurities?
A: Synthesis typically involves coupling a 3,4-difluorophenyl precursor (e.g., 3,4-difluorophenyl isocyanate or boronic acid derivatives) with a morpholino sulfone backbone. A key challenge is controlling regioselectivity and avoiding byproducts like urea impurities, which are documented in Ticagrelor synthesis pathways . Optimization strategies include:
- Temperature control : Lowering reaction temperatures (<50°C) reduces unwanted cyclopropane byproducts.
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions.
- Purification : Use of preparative HPLC or recrystallization to isolate the target compound from impurities.
Q. Q2: What analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?
A: Key methods include:
- NMR spectroscopy : NMR distinguishes fluorine substituents on the phenyl ring, while NMR identifies morpholine proton environments.
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., sulfone group cleavage at ~100-150 m/z).
- X-ray crystallography : Resolves stereochemical ambiguities in the morpholino-sulfone moiety, critical for verifying regiochemistry .
Advanced Research Questions
Q. Q3: How can computational modeling predict the biological activity of this compound, and what are the limitations of these models?
A: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations predict:
- Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability .
- Target binding : Docking studies with enzymes (e.g., kinases) identify potential binding pockets via sulfone-morpholine interactions.
Limitations : - Solvent effects : Simulations often neglect solvent interactions, leading to overestimated binding affinities.
- Dynamic behavior : MD may fail to capture conformational changes in vivo .
Q. Q4: How do fluorination patterns (e.g., 3,4-difluoro vs. 2,3-difluoro) on the phenyl ring influence the compound’s stability and reactivity?
A: Fluorine substituents at the 3,4-positions:
- Electron-withdrawing effects : Stabilize intermediates in nucleophilic substitution reactions (e.g., SNAr).
- Steric hindrance : 3,4-difluoro groups reduce steric clash compared to 2,3-difluoro analogs, improving sulfone group reactivity .
- Thermal stability : Fluorinated derivatives exhibit higher decomposition temperatures (~250°C) due to increased bond strength .
Q. Q5: What methodologies are recommended for resolving contradictions in biological assay data for this compound?
A: Conflicting results (e.g., cytotoxicity vs. therapeutic efficacy) require:
- Dose-response validation : Ensure assays cover a broad concentration range (nM to μM).
- Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with assays .
- Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., QSAR) models to cross-validate findings.
Methodological and Data Analysis Questions
Q. Q6: How can researchers design experiments to study the metabolic pathways of this compound in vitro?
A: A robust protocol includes:
Hepatic microsomes : Incubate the compound with liver microsomes (human/rat) to identify phase I metabolites.
CYP450 inhibition assays : Use fluorogenic substrates to assess enzyme inhibition.
Mass spectrometry : Detect sulfone oxidation products and glucuronide conjugates .
Q. Q7: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
A: Scale-up issues (e.g., low yield, impurities) are addressed via:
- Flow chemistry : Enhances heat/mass transfer for exothermic reactions.
- Design of Experiments (DoE) : Statistically optimizes parameters (e.g., stoichiometry, solvent ratios).
- In-line analytics : FTIR monitors reaction progress in real time .
Safety and Handling Considerations
Q. Q8: What safety protocols are essential when handling fluorinated sulfone compounds like this compound?
A: Based on sulfone safety data :
- PPE : Use nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential lachrymatory vapors.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
